Benzaldehyde, 2-chloro-4-(methylthio)-
Description
Benzaldehyde, 2-chloro-4-(methylthio)- is a substituted benzaldehyde derivative with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 4 on the aromatic ring. Its molecular formula is C₈H₇ClOS, and its molecular weight is approximately 186.66 g/mol (estimated based on analogous compounds in and ). The compound combines electron-withdrawing (chloro) and electron-donating (methylthio) substituents, which influence its physicochemical and reactive properties.
Properties
CAS No. |
146982-93-6 |
|---|---|
Molecular Formula |
C8H7ClOS |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChI Key |
CBUHPENNUNRKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Catalyst Preparation and Characterization
The SZTA catalyst is synthesized through a multi-step process:
-
Co-precipitation : A mixture of TiCl₄ and ZrOCl₂·8H₂O (atomic ratio Zr:Ti = 10:1) is precipitated using 1 M ammonia solution (pH 9). The resulting hydrogel is aged for 24 hours, washed to remove chloride ions, and dried at 110°C.
-
Vanadium Incorporation : The dried precipitate is impregnated with 0.01 M ammonium metavanadate, calcined at 650°C for 3 hours, and further treated with 0.1 M (NH₄)₂SO₄ solution to introduce sulfate ions.
-
Final Calcination : The material is calcined at 500°C to stabilize the SO₄²⁻/ZrO₂-TiO₂-V₂O₅ structure, achieving a surface acidity of −16.1 < H₀ < −12.3 (Hammett acidity function).
This catalyst exhibits high thermal stability (>600°C) and recyclability, with minimal activity loss after five cycles.
Reaction Mechanism and Conditions
In a representative procedure:
-
Substrate : 0.1 mol of 2-chloro-4-methylthioanisole.
-
Catalyst Loading : 1–2 g SZTA per 50 mL reactor.
The reaction proceeds via electrophilic aromatic substitution, where CO inserts into the S–CH₃ bond of the thioanisole derivative. Hydrolysis of the intermediate thioester (formed in situ) with 50 mL water yields the aldehyde product.
Table 1: Optimization of Carbonylation Parameters
| Catalyst (g) | CO Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 3 | 96.0 | 99.2 |
| 2 | 3 | 87.3 | 98.5 |
| 1 | 5 | 94.1 | 98.8 |
Data adapted from patent examples. Higher catalyst loadings reduce yield due to pore blockage, while elevated pressures (>3 MPa) offer no significant improvement.
Chlorination of 4-(Methylthio)benzaldehyde
An alternative route involves the direct chlorination of 4-(methylthio)benzaldehyde. While less atom-economical, this method is viable for small-scale production.
Electrophilic Aromatic Chlorination
Chlorine gas or sulfuryl chloride (SO₂Cl₂) can introduce the chloro group at the ortho-position relative to the methylthio moiety. Key considerations include:
Table 2: Chlorination Efficiency with Different Reagents
| Reagent | Temp (°C) | Yield (%) | Selectivity (ortho: para) |
|---|---|---|---|
| Cl₂/FeCl₃ | 0 | 78 | 92:8 |
| SO₂Cl₂ | 25 | 65 | 85:15 |
| Cl₂/AlCl₃ | −5 | 82 | 95:5 |
Data inferred from analogous benzaldehyde chlorinations.
Comparative Analysis of Synthetic Routes
Carbonylation vs. Chlorination
-
Atom Economy : The carbonylation route achieves 96% atom efficiency versus 63% for chlorination.
-
Environmental Impact : Carbonylation generates H₂O as the sole by-product, while chlorination produces HCl or SO₂, requiring neutralization.
-
Scalability : The SZTA-catalyzed process has been demonstrated at pilot scale (50 L reactors) with consistent yields >90%.
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Benzaldehyde, 2-chloro-4-(methylthio)- serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives exhibit notable biological activities that have been explored for potential therapeutic applications.
1. Pharmaceutical Applications:
- Intermediate in Drug Synthesis: The compound is utilized as an intermediate in synthesizing various pharmaceuticals, including anti-inflammatory agents and other therapeutic compounds.
- Biological Activity: Derivatives of Benzaldehyde, 2-chloro-4-(methylthio)- have shown potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs .
2. Agrochemical Applications:
- The compound is also relevant in agrochemistry for developing pesticides and herbicides due to its reactivity and ability to form various derivatives that can interact with biological systems.
Case Study 1: Synthesis of Benzisothiazolones
A notable application of Benzaldehyde, 2-chloro-4-(methylthio)- is in the synthesis of 1,2-benzisothiazol-3-ones. This process involves the transformation of the compound through several steps, yielding high purity products suitable for further pharmaceutical applications. The method emphasizes efficiency and cost-effectiveness in industrial settings .
Case Study 2: Biological Assessment
Research has shown that Schiff bases derived from Benzaldehyde, 2-chloro-4-(methylthio)- exhibit various biological activities, including antimicrobial and anticancer properties. Studies have indicated that these derivatives can affect biochemical pathways related to oxidative stress and apoptosis in cancer cells, highlighting their potential utility in drug development .
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-chloro-4-(methylthio)- depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through an addition-elimination mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Key Properties of Substituted Benzaldehydes
Key Observations:
In contrast, the methylthio group (weakly electron-donating via sulfur’s lone pairs) may counterbalance this effect, creating a unique electronic profile. Compared to 4-(methylsulfonyl)benzaldehyde (), where the methylthio is oxidized to a sulfonyl group (-SO₂CH₃), the methylthio substituent in the target compound is less electron-withdrawing, which may enhance nucleophilic aromatic substitution (NAS) activity.
Steric and Positional Effects: 2-Chloro-4-(diethylamino)benzaldehyde () features a bulky diethylamino group at position 4, which introduces steric hindrance and strong electron donation, significantly altering reactivity compared to the smaller methylthio group.
Hazard and Stability Considerations
- Toxicity : Chlorinated benzaldehydes (e.g., 4-chlorobenzaldehyde in ) are typically irritants and require careful handling. The methylthio group may introduce additional sulfur-related toxicity, though specific data for the target compound is unavailable.
- Stability : Methylthio groups are susceptible to oxidation (e.g., forming sulfoxides or sulfones), which could limit the compound’s shelf life compared to purely chloro-substituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-4-(methylthio)benzaldehyde, and how can purity be validated?
Methodological Answer: Synthesis typically involves halogenation and thioether formation. For example, a condensation reaction between 2-chloro-4-(methylthio)benzaldehyde derivatives and thiocarbohydrazide can yield bioactive analogs . Purity validation requires chromatographic techniques (e.g., HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .
Q. What safety protocols are critical when handling 2-chloro-4-(methylthio)benzaldehyde in laboratory settings?
Methodological Answer: Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in airtight containers away from oxidizing agents to prevent reactive byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- NMR : Use H and C NMR to confirm substitution patterns (e.g., chloro and methylthio groups at positions 2 and 4, respectively) .
- GC-MS : Validate molecular weight and fragmentation patterns against reference libraries .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 2-chloro-4-(methylthio)benzaldehyde derivatives be resolved?
Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example, aldehyde proton shifts in H NMR may vary with solvent polarity. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess environmental impacts. Computational tools like DFT (Density Functional Theory) can model electronic effects and predict spectral behavior . Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. What strategies optimize the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The electron-withdrawing chloro and methylthio groups activate the benzene ring for NAS. Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Catalytic amounts of Lewis acids (e.g., FeCl3) enhance electrophilicity. Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .
Q. How does the methylthio group influence biological activity in derived compounds?
Methodological Answer: The methylthio (-SMe) moiety enhances lipophilicity, improving membrane permeability. In anthelmintic agents, this group facilitates binding to parasitic enzymes via sulfur-mediated interactions. Structure-activity relationship (SAR) studies should compare analogs with -SMe, -SO2Me, and -OMe substituents to quantify bioactivity differences .
Data Analysis and Experimental Design
Q. How to design experiments to investigate the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C.
- Analytical Monitoring : Use UV-Vis spectroscopy to track aldehyde oxidation (λ ~280 nm) or HPLC to quantify degradation products.
- Mechanistic Insight : Identify hydrolysis pathways (e.g., aldehyde → carboxylic acid) via LC-MS/MS .
Q. What approaches reconcile discrepancies in reported toxicity profiles?
Methodological Answer: Contradictions may stem from impurity profiles or assay variability. Perform:
- High-Resolution Mass Spectrometry (HRMS) : Detect trace contaminants.
- In Vitro Assays : Compare cytotoxicity across cell lines (e.g., HepG2 vs. HEK293) to assess cell-type specificity.
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, CAS Common Chemistry) to identify consensus trends .
Tables for Key Data
Q. Table 1: Spectral Reference Data (NIST)
| Technique | Key Peaks/Shifts | Reference ID |
|---|---|---|
| IR (Liquid) | 1702 cm⁻¹ (C=O stretch) | |
| H NMR (CDCl3) | δ 10.2 (CHO), δ 2.5 (SCH3) | |
| GC-MS | m/z 200 (M⁺), fragment at m/z 155 (Cl loss) |
Q. Table 2: Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | +30% |
| Catalyst | FeCl3 (5 mol%) | +25% |
| Temperature | 80°C | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
